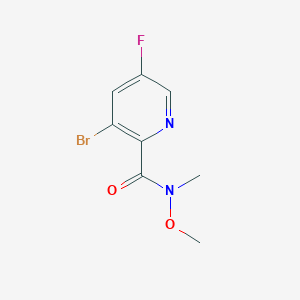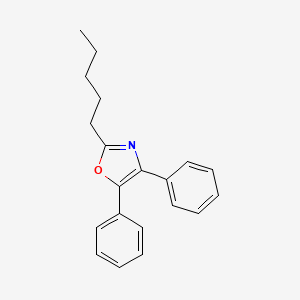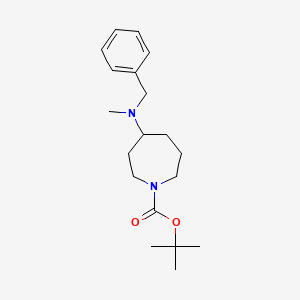![molecular formula C15H12Cl2O2 B13939661 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid CAS No. 216658-86-5](/img/structure/B13939661.png)
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid is an organic compound with the molecular formula C15H12Cl2O2. This compound is a derivative of benzoic acid, characterized by the presence of chloro and phenyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is converted into ethyl 4-chlorobenzoate by refluxing with ethanol in the presence of concentrated sulfuric acid as a catalyst.
Grignard Reaction: The ethyl 4-chlorobenzoate undergoes a Grignard reaction with 3-chlorophenylmagnesium bromide to form the intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoic Acid: A simpler derivative with only one chloro group.
3-Chlorobenzoic Acid: Another derivative with the chloro group in a different position.
2-Chlorobenzoic Acid: Similar structure but with the chloro group at the ortho position.
Uniqueness
4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid is unique due to the presence of both chloro and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and potential biological activities.
Propiedades
Número CAS |
216658-86-5 |
|---|---|
Fórmula molecular |
C15H12Cl2O2 |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
4-chloro-2-[2-(3-chlorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-3-1-2-10(8-12)4-5-11-9-13(17)6-7-14(11)15(18)19/h1-3,6-9H,4-5H2,(H,18,19) |
Clave InChI |
HKGAGSUWZRJSLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CCC2=C(C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


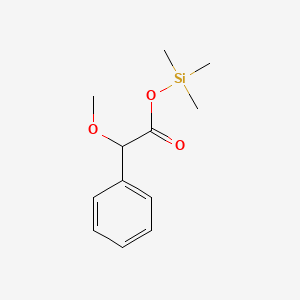
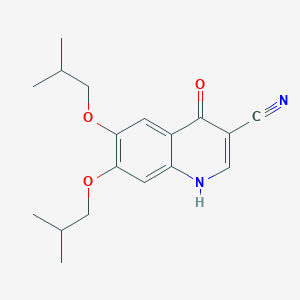
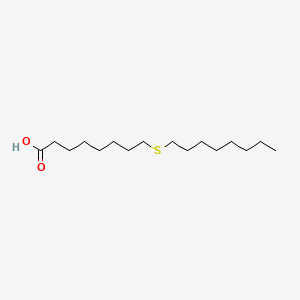
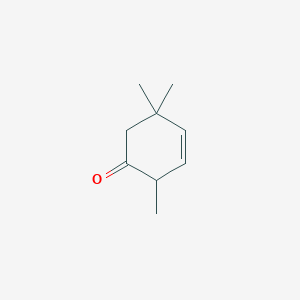
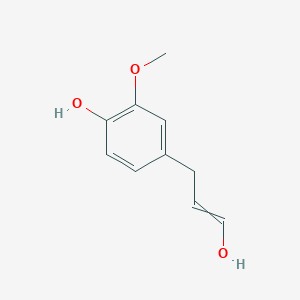
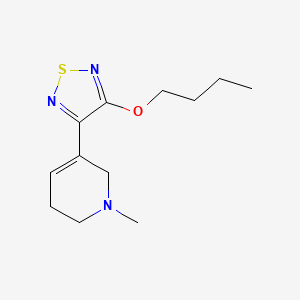
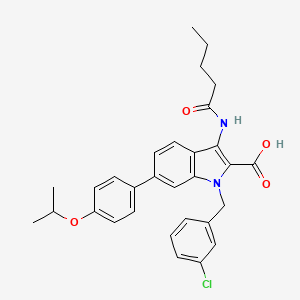


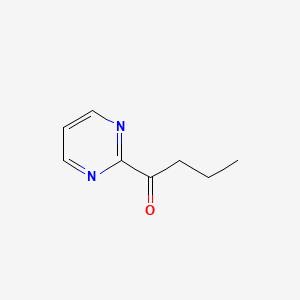
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
